

# Spectroscopic Analysis of 3-fluoro-N-phenylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound **3-fluoro-N-phenylbenzamide**. The information presented herein is intended to support research and development activities by providing detailed spectral assignments and experimental methodologies.

## Introduction

**3-fluoro-N-phenylbenzamide** is a fluorinated amide that holds potential interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. Understanding its structural characteristics is paramount for its application and further development. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data of **3-fluoro-N-phenylbenzamide**.

## Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-fluoro-N-phenylbenzamide** were acquired in deuterated dimethyl sulfoxide ( $\text{d}_6\text{-DMSO}$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

### $^1\text{H}$ NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.30	s	1H	N-H
7.86 – 7.70	m	4H	Aromatic-H
7.59	m	1H	Aromatic-H
7.51 – 7.40	m	1H	Aromatic-H
7.40 – 7.30	m	2H	Aromatic-H
7.17 – 7.04	m	1H	Aromatic-H

s = singlet, m = multiplet

## **<sup>13</sup>C NMR Data**

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[\[1\]](#)

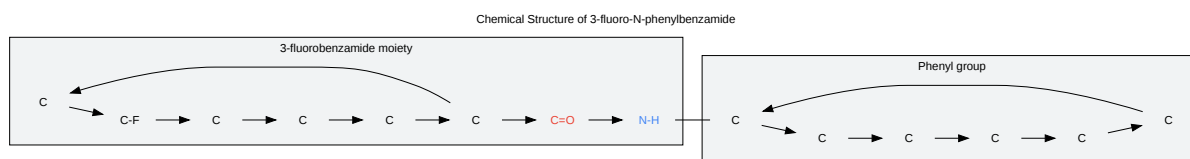
Chemical Shift ( $\delta$ ) ppm	Assignment
164.1	C=O
163.1, 160.7	C-F
138.9	Aromatic C-N
137.3, 137.2	Aromatic C
130.6, 130.5	Aromatic CH
128.6	Aromatic CH
123.9, 123.8	Aromatic CH
120.5	Aromatic CH
118.5, 118.3	Aromatic CH
114.6, 114.3	Aromatic CH

## Experimental Protocols

The NMR spectra were recorded on a Bruker AC-400 FT spectrometer.<sup>[1]</sup> The <sup>1</sup>H NMR spectra were acquired at a frequency of 400 MHz, and the <sup>13</sup>C NMR spectra were acquired at 100 MHz.<sup>[1]</sup> The sample was dissolved in d<sub>6</sub>-DMSO, and tetramethylsilane (TMS) was used as an internal reference standard.<sup>[1]</sup>

## Visualizations

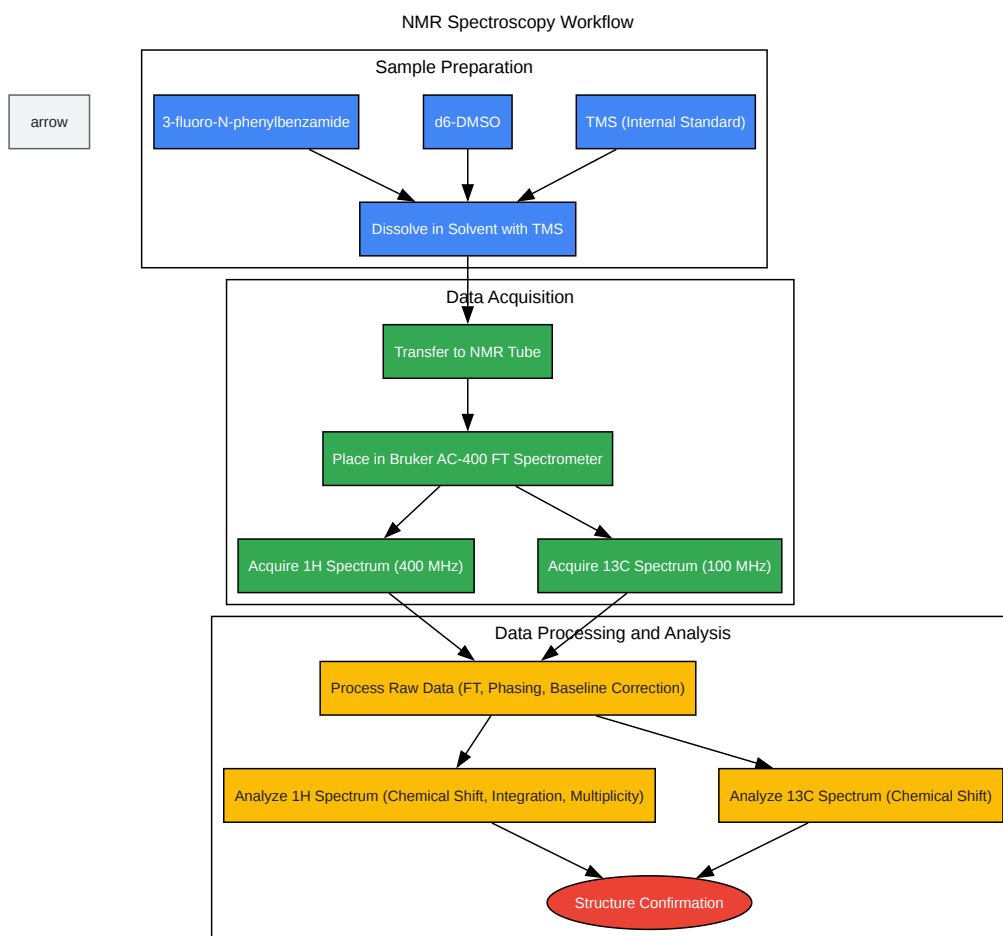
### Chemical Structure of 3-fluoro-N-phenylbenzamide



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Caption: Molecular structure of **3-fluoro-N-phenylbenzamide**.

## NMR Experimental Workflow



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Caption: Workflow for obtaining NMR data.

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## References

- 1. [rsc.org](http://rsc.org) [rsc.org]

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